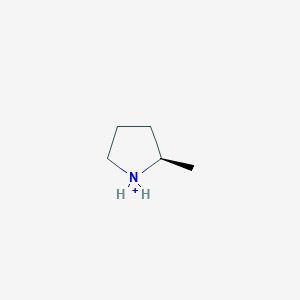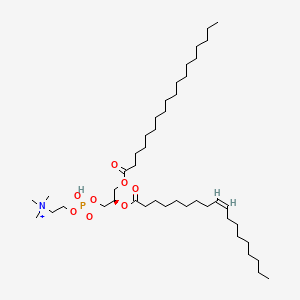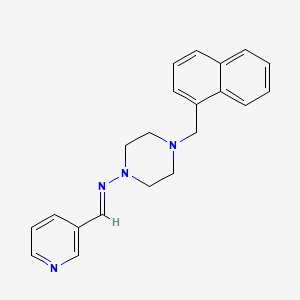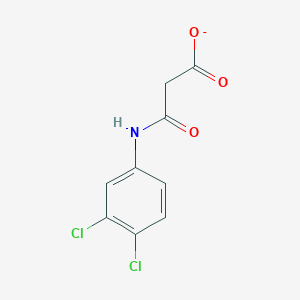
(R)-2-methylpyrrolidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-methylpyrrolidinium is an organic cation obtained by protonation of the imino group of (R)-2-methylpyrrolidine. It is the major microspecies at pH 7.3 It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-2-methylpyrrolidine.
Aplicaciones Científicas De Investigación
Zeolite Synthesis
(R)-2-methylpyrrolidinium derivatives, such as (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium (bmpm), have been explored as structure-directing agents in the synthesis of pure-silica zeolites. The S,S isomer of this derivative has proven efficient in directing the crystallization of zeolite ZSM-12 in fluoride medium (García et al., 2010).
Ionic Liquid-Solute Interactions
This compound based ionic liquids have been studied for their intermolecular interactions with solutes. For instance, the interactions between Ru(2+)(bpy)3 solute and various ionic liquids containing 1-alkyl-1-methylpyrrolidinium cations were examined using 2D NMR nuclear Overhauser effect techniques (Khatun & Castner, 2015).
Synthesis of (R)-2-methylpyrrolidine
Efficient and practical methods for synthesizing (R)-2-methylpyrrolidine have been developed. This involves a scalable preparation process with high optical purity, highlighting its potential in various chemical syntheses (Zhao et al., 2006).
Thermal and Physicochemical Properties
The thermal properties of N-alkyl-N-methylpyrrolidinium and N-butylpyridinium fluorometallates were studied, providing insights into their phase transitions, ionic conductivity, viscosity, and electrochemical windows. These findings are crucial for applications in electrochemistry and material science (Kanatani et al., 2009).
Ionic Liquid Structure Analysis
1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquids were analyzed using X-ray scattering and molecular dynamics simulations. These studies help in understanding the structural differences and similarities in these ionic liquids, which is significant for various industrial applications (Kashyap et al., 2013).
Propiedades
Fórmula molecular |
C5H12N+ |
|---|---|
Peso molecular |
86.16 g/mol |
Nombre IUPAC |
(2R)-2-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/p+1/t5-/m1/s1 |
Clave InChI |
RGHPCLZJAFCTIK-RXMQYKEDSA-O |
SMILES isomérico |
C[C@@H]1CCC[NH2+]1 |
SMILES |
CC1CCC[NH2+]1 |
SMILES canónico |
CC1CCC[NH2+]1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)






![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)

![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)

